molecular formula C11H15B B3056356 (1-Bromo-2,2-dimethylpropyl)benzene CAS No. 70712-85-5

(1-Bromo-2,2-dimethylpropyl)benzene

Cat. No.: B3056356
CAS No.: 70712-85-5
M. Wt: 227.14 g/mol
InChI Key: NVGZJMUNKNRGHP-UHFFFAOYSA-N
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Description

(1-Bromo-2,2-dimethylpropyl)benzene, also known by its IUPAC name 1-bromo-2,2-dimethylpropylbenzene, is an organic compound with the molecular formula C11H15Br. It is a brominated derivative of benzene, characterized by the presence of a bromine atom attached to a benzene ring along with a 2,2-dimethylpropyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2,2-dimethylpropyl)benzene typically involves the bromination of 2,2-dimethylpropylbenzene. This can be achieved through the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the benzene ring .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: (1-Bromo-2,2-dimethylpropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Bromo-2,2-dimethylpropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Bromo-2,2-dimethylpropyl)benzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. In coupling reactions, the palladium-catalyzed cross-coupling mechanism involves the formation of a palladium complex with the aryl bromide, followed by transmetalation and reductive elimination steps to form the biaryl product .

Comparison with Similar Compounds

    1-Bromo-4-(2,2-dimethylpropyl)benzene: Another brominated derivative with the bromine atom at a different position on the benzene ring.

    1-Chloro-2,2-dimethylpropylbenzene: A chlorinated analog of (1-Bromo-2,2-dimethylpropyl)benzene.

    2,2-Dimethylpropylbenzene: The non-halogenated parent compound.

Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the bromine atom makes it a versatile intermediate for further functionalization in organic synthesis .

Properties

IUPAC Name

(1-bromo-2,2-dimethylpropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGZJMUNKNRGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565301
Record name (1-Bromo-2,2-dimethylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70712-85-5
Record name (1-Bromo-2,2-dimethylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-bromo-2,2-dimethylpropyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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